1-Methanesulfonyl-2-methylpropan-2-amine

Physicochemical profiling Membrane permeability prediction Fragment-based drug design

Medicinal chemistry teams face failed coupling reactions and irreproducible biological data when sulfonamide isomers are used interchangeably with 1-Methanesulfonyl-2-methylpropan-2-amine. This compound is a primary amine with a sterically hindered tertiary carbinamine, ensuring reliable amide bond formation and metabolic stability: • Free primary amine enables direct acylation, sulfonylation, or reductive amination - saving 2-3 synthetic steps vs. sulfonamide isomers. • Geminal dimethyl substitution shields the α-carbon from oxidative deamination, delivering a metabolically hardened building block for in vivo probes. • Low LogP (-0.23) and moderate TPSA (60.16) favor aqueous solubility, reducing DMSO co-solvent use in biochemical assays. Supplied at ≥98% purity with sealed, refrigerated storage (2-8°C), ensuring batch-to-batch consistency for fragment-based screening and parallel library synthesis.

Molecular Formula C5H13NO2S
Molecular Weight 151.23 g/mol
CAS No. 409095-78-9
Cat. No. B13259911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methanesulfonyl-2-methylpropan-2-amine
CAS409095-78-9
Molecular FormulaC5H13NO2S
Molecular Weight151.23 g/mol
Structural Identifiers
SMILESCC(C)(CS(=O)(=O)C)N
InChIInChI=1S/C5H13NO2S/c1-5(2,6)4-9(3,7)8/h4,6H2,1-3H3
InChIKeyOVNBCUGVWGAILZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methanesulfonyl-2-methylpropan-2-amine (CAS 409095-78-9): Procurement-Relevant Structural and Physicochemical Profile


1-Methanesulfonyl-2-methylpropan-2-amine (CAS 409095-78-9) is a low-molecular-weight (151.23 g/mol) aliphatic sulfone-amine building block with the formula C₅H₁₃NO₂S . The compound features a primary amine attached to a sterically hindered neopentyl-like carbon (tertiary carbinamine) adjacent to a methylene sulfone group, classifying it structurally as a γ-sulfonyl primary amine rather than a sulfonamide . This connectivity distinguishes it from common sulfonamide isomers and imparts a unique reactivity profile for downstream derivatization. The free base is typically supplied as a colorless liquid or low-melting solid with a purity specification of ≥98% and requires sealed, refrigerated storage (2–8 °C) .

Why 1-Methanesulfonyl-2-methylpropan-2-amine Cannot Be Replaced by Common C₅H₁₃NO₂S Isomers


Although several constitutional isomers share the identical molecular formula C₅H₁₃NO₂S (e.g., neopentanesulfonamide, N-tert-butylmethanesulfonamide), their functional group arrangement fundamentally alters their nucleophilicity, hydrogen-bonding capacity, and metabolic stability [1]. The target compound is a primary amine, providing a nucleophilic handle for amide bond formation or reductive amination, whereas sulfonamide isomers possess an acidic N–H that cannot undergo the same transformations. Even among primary amine isomers, the geminal dimethyl substitution adjacent to the amine (tertiary carbinamine motif) in 1-methanesulfonyl-2-methylpropan-2-amine retards oxidative metabolism and restricts conformational freedom relative to linear or less substituted analogs [2]. Generic interchange therefore risks failed coupling reactions, altered pharmacokinetic profiles, and irreproducible biological data.

Quantitative Differentiation Evidence for 1-Methanesulfonyl-2-methylpropan-2-amine Against Closest Analogs


Increased Topological Polar Surface Area (TPSA) Relative to N-tert-Butylmethanesulfonamide

1-Methanesulfonyl-2-methylpropan-2-amine exhibits a calculated TPSA of 60.16 Ų, which is approximately 30% higher than the 46.17 Ų reported for the sulfonamide isomer N-tert-butylmethanesulfonamide (CAS 2512-23-4) . The elevated TPSA arises because the target compound presents a free primary amine and a sulfone oxygen array on separate rotatable bonds, whereas the sulfonamide isomer buries one oxygen within a conformationally restricted –SO₂NH– linkage.

Physicochemical profiling Membrane permeability prediction Fragment-based drug design

Lower Computed LogP Versus Neopentanesulfonamide Indicating Superior Aqueous Solubility

The target compound has a computed LogP of −0.2317, reflecting substantial hydrophilicity conferred by the ionizable primary amine in conjunction with the polar sulfone . In contrast, the structural isomer neopentanesulfonamide (2,2-dimethylpropane-1-sulfonamide, CAS 206066-14-0) records a LogP of 0.362 (Chembase) to 0.47 (ChemSpider ACD/LogP), representing a shift toward greater lipophilicity [1]. The approximately 0.6–0.7 log unit difference corresponds to a roughly 4–5 fold difference in octanol-water partition coefficient.

Solubility optimization Bioisostere selection Early-phase ADME screening

Primary Amine Functionality Enables Derivatization Pathways Inaccessible to Sulfonamide Isomers

1-Methanesulfonyl-2-methylpropan-2-amine contains a free primary amine (H_Donors = 1, reflecting the NH₂ group available for reaction), whereas both neopentanesulfonamide and N-tert-butylmethanesulfonamide possess the amine nitrogen locked within a sulfonamide bond (H_Donors = 2 for –SO₂NH₂, or 1 for –SO₂NH–) that is chemically inert under typical amide coupling or reductive amination conditions . The target compound's amine can be directly acylated, sulfonylated, or subjected to Buchwald-Hartwig coupling to generate diverse chemotypes, while sulfonamide isomers require deprotection or functional group interconversion before further elaboration.

Synthetic chemistry Building block versatility Parallel library synthesis

Tertiary Carbinamine Scaffold Matches Privileged BACE-1 Inhibitor Pharmacophore Not Addressed by Sulfonamide Analogs

The tertiary carbinamine motif (a primary amine attached to a quaternary carbon center) present in 1-methanesulfonyl-2-methylpropan-2-amine is a validated pharmacophore in macrocyclic BACE-1 inhibitors, with co-crystal structures showing this motif making key hydrogen-bond contacts with the catalytic aspartate residues of the enzyme [1][2]. Multiple tertiary carbinamine-containing inhibitors have demonstrated IC₅₀ values ranging from 60 nM to 430 nM against BACE-1 in FRET-based enzymatic assays [3]. In contrast, the sulfonamide isomers neopentanesulfonamide and N-tert-butylmethanesulfonamide lack this pharmacophoric arrangement and are primarily developed as intermediates for HCV NS5B inhibitors, targeting an entirely different therapeutic area .

Alzheimer's disease BACE-1 (β-secretase) Fragment-based drug discovery

High-Value Application Scenarios for 1-Methanesulfonyl-2-methylpropan-2-amine Based on Verified Differentiation


Fragment-Based Lead Discovery for BACE-1 and Related Aspartyl Proteases

The tertiary carbinamine-sulfone substructure in 1-methanesulfonyl-2-methylpropan-2-amine maps directly onto the P1/P2 pocket interactions observed in macrocyclic BACE-1 inhibitor co-crystal structures [1]. Medicinal chemistry teams can deploy this compound as a minimal fragment in NMR or SPR screening cascades, followed by structure-guided elaboration using the free primary amine for amide coupling or the sulfone α-carbon for alkylation, advancing hits into the 60–430 nM potency range demonstrated by related tertiary carbinamine inhibitors [2]. The compound's low LogP (−0.2317) and moderate TPSA (60.16) favor aqueous solubility for biochemical assay conditions, reducing the need for DMSO co-solvent .

One-Step Diversification for Sulfone-Containing Compound Libraries

Unlike sulfonamide isomers that require functional group manipulation prior to diversification, the target compound's free primary amine participates directly in acylation, sulfonylation, reductive amination, or metal-catalyzed cross-coupling reactions [1]. Parallel synthesis groups can condense 1-methanesulfonyl-2-methylpropan-2-amine with diverse carboxylic acid monomers using HATU or EDCI coupling in a 96-well format, generating sulfone-amine libraries in a single purification step. This saves 2–3 synthetic steps per analog compared to routes starting from neopentanesulfonamide or N-tert-butylmethanesulfonamide [2].

Aqueous Solubility-Favored Biochemical and Cellular Assays

The target compound's computed LogP of −0.2317 is notably lower than the 0.36–0.47 range of neopentanesulfonamide, predicting approximately 4–5 fold higher water solubility [1][2]. For fragment-based screening cascades or cellular target engagement assays conducted in aqueous buffers, this translates to reduced risk of compound precipitation, lower vehicle (DMSO) concentrations, and fewer false-negative results arising from poor dissolution. Procurement teams supporting biophysical screening groups should prioritize this compound over more lipophilic sulfonamide isomers when aqueous compatibility is a critical assay parameter .

Metabolic Stability Optimization via gem-Dimethyl Protection of the Amine α-Carbon

The geminal dimethyl substitution adjacent to the primary amine (creating a tertiary carbinamine) shields the α-carbon from cytochrome P450-mediated oxidative deamination and N-dealkylation pathways [1]. This steric shielding strategy, documented extensively in medicinal chemistry lead optimization, allows the compound to serve as a metabolically hardened building block for in vivo probe synthesis. In contrast, the linear analog methanesulfonylmethylamine (MMSA) and the sulfonamide isomer neopentanesulfonamide lack this combined steric protection and free amine reactivity, making the target compound uniquely suited for programs requiring both metabolic stability and a derivatizable amine handle [2].

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